molecular formula C4H4N2O3 B588857 Barbituric Acid-13C,15N2 CAS No. 1329809-18-8

Barbituric Acid-13C,15N2

Cat. No.: B588857
CAS No.: 1329809-18-8
M. Wt: 131.066
InChI Key: HNYOPLTXPVRDBG-VMGGCIAMSA-N
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Description

Barbituric Acid-13C,15N2 is a stable isotope-labeled compound of barbituric acid, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectivelyIt was first synthesized by Adolf von Baeyer in 1864 through the combination of urea and malonic acid . Barbituric acid is the parent compound of barbiturate drugs, which have various pharmacological applications, although barbituric acid itself is not pharmacologically active .

Preparation Methods

The synthesis of Barbituric Acid-13C,15N2 involves the reaction of isotopically labeled urea and malonic acid. The general synthetic route is as follows:

    Starting Materials: Isotopically labeled urea (13C,15N2) and malonic acid.

    Reaction Conditions: The reaction is typically carried out in an aqueous medium under reflux conditions.

    Procedure: The isotopically labeled urea and malonic acid are dissolved in water and heated under reflux.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of isotopically labeled starting materials ensures the incorporation of carbon-13 and nitrogen-15 into the final product .

Chemical Reactions Analysis

Barbituric Acid-13C,15N2 undergoes various chemical reactions, including:

  • **Condensation

Properties

CAS No.

1329809-18-8

Molecular Formula

C4H4N2O3

Molecular Weight

131.066

IUPAC Name

1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i4+1,5+1,6+1

InChI Key

HNYOPLTXPVRDBG-VMGGCIAMSA-N

SMILES

C1C(=O)NC(=O)NC1=O

Synonyms

2,4,6(1H,3H,5H)-Pyrimidinetrione-13C,15N2;  1,2,3,4,5,6-Hexahydro-2,4,6-pyrimidinetrione-13C,15N2;  2,4,6-Pyrimidinetriol-13C,15N2;  2,4,6-Pyrimidinetrione-13C,15N2;  2,4,6-Trihydroxypyrimidine-13C,15N2;  2,4,6-Trioxohexahydropyrimidine-13C,15N2;  6-Hydrox

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid (10 mg.) was dissolved in 0.5 ml. dimethyl formamide (DMF) and was treated first with a solution of 5 mg. dicyclohexyl carbodiimide (DCC) in 0.5 ml. DMF and then with a solution of 12 mg. p-nitrophenol in 0.5 ml. DMF at 4° C. After standing overnight at this temperature, the mixture was evaporated to dryness and then dissolved in 1.5 ml. of a 1:1 mixture of glycerine-water. Bovine serum albumin (20 mg.) was added and the mixture was allowed to react for eight hours at room temperature and then overnight at 4° C. The product was then dialyzed against distilled water for two days to remove unreacted barbituric acid derivative and the p-nitrophenol which was displaced from the barbituric acid by the protein, to afford the bovine serum albumin-barbituric acid conjugate. The degree of substitution was estimated to be 2-3 moles of barbiturates per mole of protein, calculated from the extinction coefficient of the absorbtion at 202 mμ.
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5-Allyl-5-(β-carboxy-α-methyl-ethyl)-barbituric acid
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Synthesis routes and methods II

Procedure details

Potassium pyrrole (3.0 g., 0.03 mole), 1-iodobutane (9.2 g., 0.05 moles) and 10 ml. of tetrahydrofuran were combined and refluxed for 1.5 hours by which time the reaction mixture had become a thick mass. The reaction mixture was diluted with 30 ml. of water and extracted with 35 ml. of ether. The ether was backwashed with water, then added to a solution of anhydrous alloxan (4.8 g., 0.03 mole) obtained by heating in 50 ml. of ethanol. The ether was distilled away, 6N hydrochloric acid (5 ml., 0.03 mole) was added, and the mixture refluxed for 3 minutes, cooled, evaporated to a gum, and triturated with water to afford title product [5.1 g.; m.p. 135 (dec); m/e 265].
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3 g
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